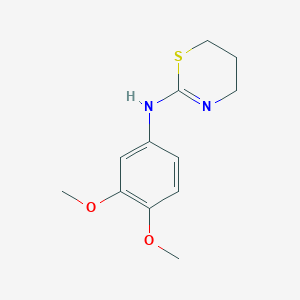

N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as DMPT, is a synthetic compound that has gained attention in recent years due to its potential applications in various fields of scientific research. DMPT is a thiazine derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Characterization

A significant area of research involving compounds like N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine focuses on their synthesis and characterization. Studies have detailed the synthesis of novel compounds through reactions involving curcuminoid derivatives and diazonium salts, aiming to explore their spectroscopic properties and potential applications. For instance, the synthesis and characterization of new pyridazinone families, with emphasis on their structural, spectroscopic properties, and DFT studies, showcase the breadth of research in this area (Arrué et al., 2017).

Biological Applications

Another critical research domain is the investigation of the biological activities of these compounds. Studies have demonstrated the antimicrobial and anti-proliferative activities of N-Mannich bases derived from 1,3,4-oxadiazole compounds, indicating their potential in treating infections and cancer (Al-Wahaibi et al., 2021). Additionally, research on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors highlights their significance in developing new anti-inflammatory drugs (Suh et al., 2012).

Material Science Applications

In material science, the development of hyperbranched aromatic polyimides using compounds with a similar molecular structure to N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine showcases the application of these compounds in creating new materials with potential uses in electronics and coatings (Yamanaka et al., 2000).

Catalysis

Research on the use of related compounds in catalysis, such as the development of efficient condensing agents for the formation of amides and esters, illustrates the versatility of these compounds in facilitating chemical reactions (Kunishima et al., 1999).

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-15-10-5-4-9(8-11(10)16-2)14-12-13-6-3-7-17-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNSKRCSGMKWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NCCCS2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2592764.png)

![3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2592770.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592772.png)

![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)

![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)